
1-Benzyl-3-(2-iodoethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(2-iodoethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
准备方法
The synthesis of 1-Benzyl-3-(2-iodoethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with an iodoethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-Benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The iodoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols to form new derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: It serves as a probe in biological studies to investigate the role of pyrrolidine derivatives in cellular processes and enzyme interactions.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The iodoethyl group can participate in halogen bonding and other non-covalent interactions with target proteins, influencing their activity. The pyrrolidine ring provides structural rigidity and contributes to the overall binding affinity and selectivity of the compound.
相似化合物的比较
1-Benzyl-3-(2-iodoethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-(2-chloroethyl)pyrrolidine: This compound has a chloroethyl group instead of an iodoethyl group, which affects its reactivity and biological activity.
1-Benzyl-3-(2-bromoethyl)pyrrolidine:
1-Benzyl-3-(2-fluoroethyl)pyrrolidine: The fluoroethyl group imparts different electronic properties and influences the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to its analogs.
属性
分子式 |
C13H18IN |
|---|---|
分子量 |
315.19 g/mol |
IUPAC 名称 |
1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI 键 |
RDNGYZZPFHTMLG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CCI)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



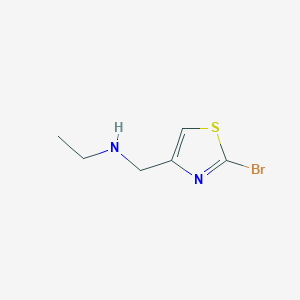
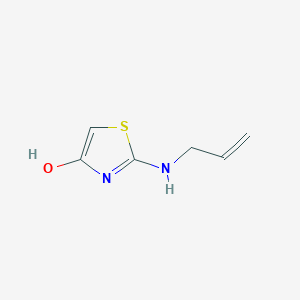
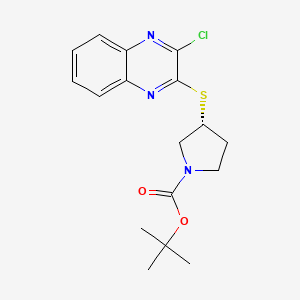

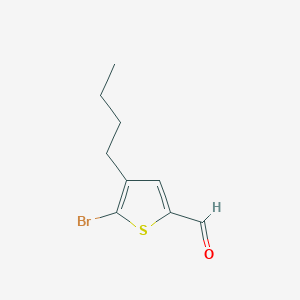
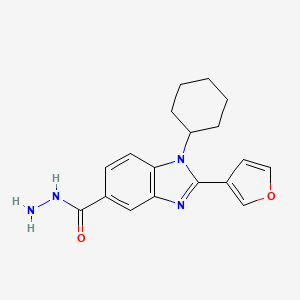
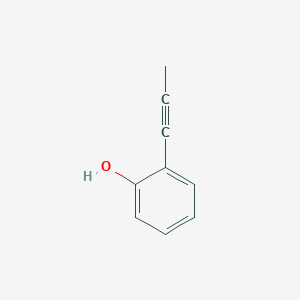
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
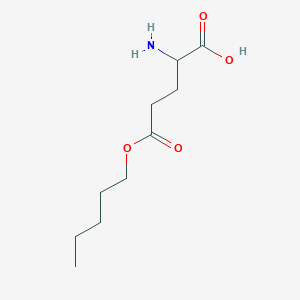
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)
